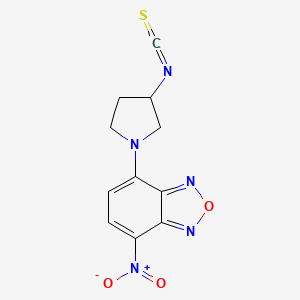
N-2-Butyl-N'-propyl ethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-Butyl-N’-propyl ethylenediamine is an organic compound belonging to the class of amines. Amines are characterized by the presence of nitrogen atoms bonded to alkyl or aryl groups. This compound, specifically, is a secondary amine with two different alkyl groups attached to the nitrogen atoms. It is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Butyl-N’-propyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and propyl halides. The reaction is carried out under basic conditions to facilitate the nucleophilic substitution of the halides by the amine groups. The general reaction scheme is as follows:
-
Reaction with Butyl Halide
- Ethylenediamine reacts with butyl halide (e.g., butyl chloride) in the presence of a base such as sodium hydroxide.
- The reaction is typically conducted in an organic solvent like ethanol or methanol.
- The product is N-2-Butyl ethylenediamine.
-
Reaction with Propyl Halide
- N-2-Butyl ethylenediamine is then reacted with propyl halide (e.g., propyl bromide) under similar conditions.
- The final product is N-2-Butyl-N’-propyl ethylenediamine.
Industrial Production Methods
Industrial production of N-2-Butyl-N’-propyl ethylenediamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
N-2-Butyl-N’-propyl ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides (e.g., chlorides, bromides) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Simpler amines, hydrocarbons.
Substitution: Various substituted amines.
科学研究应用
N-2-Butyl-N’-propyl ethylenediamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N-2-Butyl-N’-propyl ethylenediamine involves its interaction with molecular targets through its amine groups. These interactions can include:
Coordination with Metal Ions: The compound can form stable complexes with metal ions, which is useful in catalysis and biochemical assays.
Hydrogen Bonding: The amine groups can form hydrogen bonds with various substrates, influencing their reactivity and stability.
Nucleophilic Attack: The nitrogen atoms can act as nucleophiles, participating in various substitution and addition reactions.
相似化合物的比较
N-2-Butyl-N’-propyl ethylenediamine can be compared with other similar compounds such as:
N,N-Dimethylethylenediamine: Similar structure but with methyl groups instead of butyl and propyl groups.
N-Ethylethylenediamine: Contains an ethyl group instead of butyl or propyl.
N,N-Diethylethylenediamine: Contains two ethyl groups.
Uniqueness
The uniqueness of N-2-Butyl-N’-propyl ethylenediamine lies in its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other ethylenediamine derivatives.
属性
分子式 |
C9H22N2 |
|---|---|
分子量 |
158.28 g/mol |
IUPAC 名称 |
N'-butan-2-yl-N-propylethane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-6-10-7-8-11-9(3)5-2/h9-11H,4-8H2,1-3H3 |
InChI 键 |
PJMXVYCSLAWYPJ-UHFFFAOYSA-N |
规范 SMILES |
CCCNCCNC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride](/img/structure/B13401235.png)
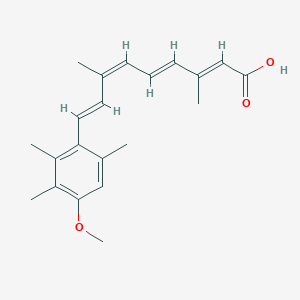
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)
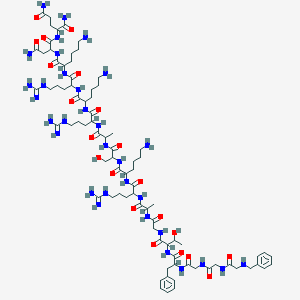
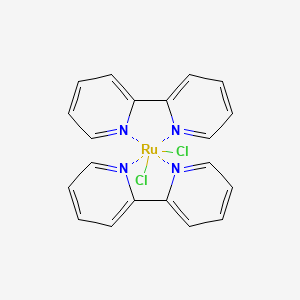
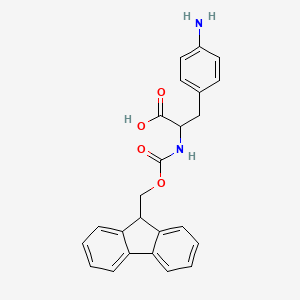
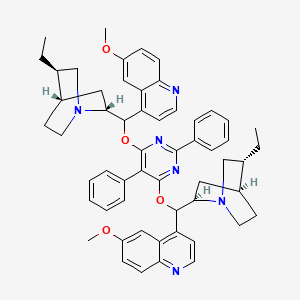
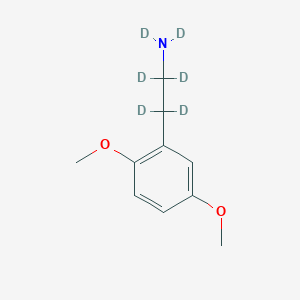

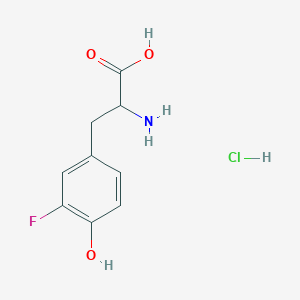
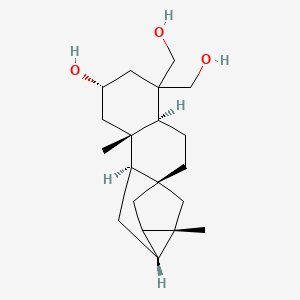
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
